N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic heterocycle known for its pharmacological relevance. Key structural elements include:
- Position 3: A sulfanyl (-S-) bridge connecting a carbamoylmethyl group (-NHCO-) substituted with a 2,4,6-trimethylphenyl (mesityl) group, contributing steric bulk and lipophilicity.
- Electronic Profile: The 3-fluorophenyl group introduces electron-withdrawing effects, while the mesityl group provides electron-donating methyl substituents, creating a balanced electronic environment.
The compound’s design likely targets enzyme binding pockets, leveraging both polar (carboxamide) and hydrophobic (mesityl) interactions.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2S/c1-14-9-15(2)22(16(3)10-14)27-21(31)13-33-24-29-28-20-8-7-17(12-30(20)24)23(32)26-19-6-4-5-18(25)11-19/h4-12H,13H2,1-3H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFQGDBHVMJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl group and the carbamoylmethylsulfanyl moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Pharmacology: Researchers investigate the compound’s interactions with various biological targets, including enzymes, receptors, and ion channels, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes, gene expression, and protein function.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, or enzyme inhibition. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs or functional groups with the target molecule:
Physicochemical Properties
- Melting Points: Target Compound: Not reported in evidence. Compound : 179–181°C (higher crystallinity due to sulfonamide and chlorophenyl). Compound : 163–166°C (lower vs. , likely due to pyridine core and dichlorophenyl).
- Lipophilicity (Predicted logP) :
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a glycogen phosphorylase inhibitor , which plays a crucial role in glucose metabolism. Inhibition of this enzyme can lead to altered glucose levels and may have implications in conditions such as diabetes mellitus .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated varying degrees of activity against bacteria and fungi in vitro . The minimum inhibitory concentration (MIC) values suggest that the compound could be effective against certain pathogens.
Anticancer Potential
There is emerging evidence that triazole derivatives may possess anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
Study 1: Glycogen Phosphorylase Inhibition
In a study evaluating the effects of glycogen phosphorylase inhibitors, this compound was found to significantly reduce glycogen breakdown in hepatocytes. This suggests potential use in managing hyperglycemia .
Study 2: Antimicrobial Activity Assessment
A series of tests were conducted to evaluate the antimicrobial efficacy of related compounds. The results indicated that certain derivatives displayed potent antifungal activity against seven phytopathogenic fungi. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
